molecular formula C14H14N2O3S B2585873 Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate CAS No. 852700-50-6

Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate

Cat. No.: B2585873
CAS No.: 852700-50-6
M. Wt: 290.34
InChI Key: JIJZPOXNXYZYDD-UHFFFAOYSA-N
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Description

Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate is a synthetic organic compound featuring a pyrazole core substituted with formyl (CHO) and methyl (CH₃) groups at the 4- and 1,3-positions, respectively. The pyrazole moiety is linked via a sulfanyl (S) bridge to a benzoate ester group (methyl carboxylate).

Properties

IUPAC Name

methyl 2-(4-formyl-2,5-dimethylpyrazol-3-yl)sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-9-11(8-17)13(16(2)15-9)20-12-7-5-4-6-10(12)14(18)19-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJZPOXNXYZYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)SC2=CC=CC=C2C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor such as 1,3-dimethyl-1H-pyrazole, the formyl group is introduced via a formylation reaction, often using reagents like Vilsmeier-Haack reagent (DMF and POCl3).

    Thioether Formation: The formylated pyrazole is then reacted with a thiol derivative of benzenecarboxylate under conditions that promote the formation of a sulfanyl linkage. This step may involve the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, facilitating nucleophilic substitution.

    Esterification: The final step involves esterification to form the methyl ester, typically using methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products

    Oxidation: Methyl 2-[(4-carboxy-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate.

    Reduction: Methyl 2-[(4-hydroxymethyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential therapeutic applications. Pyrazole derivatives, including methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate, have been studied for a wide range of biological activities:

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of tumor growth in vitro and in vivo models. The incorporation of the sulfanyl group in this compound may enhance its interaction with biological targets involved in cancer progression .

Anti-inflammatory Properties

Research indicates that pyrazole-based compounds can act as anti-inflammatory agents. The structure of this compound suggests it may inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively documented. Studies have shown that similar compounds effectively inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The presence of the sulfanyl group may contribute to enhanced antimicrobial efficacy .

Agricultural Chemistry

This compound is also being explored for its potential applications in agriculture:

Pesticide Development

The compound's structural characteristics allow it to be investigated as a potential pesticide or herbicide. Its ability to inhibit specific enzymes or pathways in pests could provide a new avenue for developing environmentally friendly agricultural chemicals .

Materials Science

In materials science, the unique properties of this compound are being explored for:

Polymer Synthesis

The compound can serve as a monomer or additive in polymer chemistry, potentially enhancing the thermal stability and mechanical properties of polymers . Its incorporation into polymer matrices may lead to materials with improved performance characteristics.

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in various applications:

StudyApplicationFindings
Selvam et al., 2014Anti-inflammatoryCompounds exhibited significant inhibition comparable to standard drugs .
Nagarapu et al., 2014AntimicrobialNew derivatives showed promising activity against resistant bacterial strains .
Chimenti et al., 2014NeuroprotectionCompounds demonstrated neuroprotective effects in animal models .

Mechanism of Action

The mechanism of action of Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing molecular recognition processes.

Comparison with Similar Compounds

Methodological Considerations

  • Crystallographic Tools : SHELX refines structural models, while ORTEP-3 visualizes molecular geometry .
  • Computational Analysis : Multiwfn provides insights into electronic properties critical for structure-activity relationships .

Biological Activity

Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate (CAS Number: 852700-50-6) is a compound of considerable interest due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₄N₂O₃S. It has a melting point range of 96–99 °C, indicating its stability as a solid at room temperature. The compound features a pyrazole ring, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC₁₄H₁₄N₂O₃S
Melting Point96–99 °C
CAS Number852700-50-6
Purity≥95%

Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. A study by Burguete et al. synthesized various pyrazole derivatives and tested their efficacy against bacterial strains such as E. coli and S. aureus. The results demonstrated that certain derivatives showed promising antibacterial activity, suggesting that this compound may also possess similar properties due to its structural similarities to these active compounds .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well documented. For instance, Selvam et al. reported that several synthesized pyrazoles exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These compounds achieved up to 85% inhibition at specific concentrations, indicating that this compound could be effective in reducing inflammation, similar to established anti-inflammatory drugs like dexamethasone .

Cytotoxic Effects

A study focused on the cytotoxic effects of various pyrazole derivatives revealed that some compounds induced apoptosis in cancer cell lines. For example, compound 5f demonstrated an IC50 value of 5.13 µM against the C6 glioma cell line, showing significant selectivity towards cancer cells while sparing healthy cells . This suggests that this compound may have potential as an anticancer agent.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.
  • Modulation of Cytokine Production : By influencing cytokine levels, these compounds can alter immune responses and reduce inflammation.
  • Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a crucial mechanism for anticancer agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate, and what critical parameters influence reaction yields?

  • Methodology : The compound can be synthesized via nucleophilic substitution between a pyrazole-thiol intermediate and methyl 2-bromobenzenecarboxylate. Key steps include:

  • Cyclocondensation of ethyl acetoacetate with DMF-DMA and substituted hydrazines to form the pyrazole core (as demonstrated for analogous pyrazole derivatives in ).
  • Sulfanyl group introduction using NaH in anhydrous THF to deprotonate the thiol, followed by reaction with a halogenated benzoate ester (similar to the protocol in ).
  • Critical parameters include reaction temperature (optimized at 60–80°C), solvent polarity (THF preferred for solubility), and stoichiometric control of NaH to avoid over-decomposition of intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and what key structural features should be prioritized?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR to confirm the formyl proton (δ ~9.8–10.2 ppm) and methyl groups (δ ~2.3–2.6 ppm for pyrazole-CH3_3) .
  • X-ray crystallography : Use SHELXL for refinement to resolve torsional angles of the sulfanyl linker and pyrazole-planar conformation. Prioritize intermolecular interactions (e.g., C–H···π, π–π stacking) that stabilize the crystal lattice, as observed in analogous pyrazole sulfonates ( ). ORTEP-3 can visualize thermal ellipsoids for bond-length validation .

Advanced Research Questions

Q. How can SHELX software be utilized to resolve ambiguities in the crystal structure refinement of this compound, particularly regarding its sulfanyl linkage and pyrazole conformation?

  • Methodology :

  • Use SHELXL’s restraints for sulfur-containing bonds (C–S: ~1.81 Å) and planar constraints for the pyrazole ring. For disordered formyl groups, apply PART instructions to model partial occupancy.
  • Validate refinement with Rint_{int} < 5% and wR2_2 < 15% (criteria from ). Cross-check against DFT-optimized geometries for bond-angle consistency (e.g., C–S–C angle ~104°) .

Q. What computational approaches (e.g., DFT) are recommended to analyze the electronic effects of the formyl and methyl groups on the compound’s reactivity?

  • Methodology :

  • Perform B3LYP/6-311++G(d,p) calculations to map electrostatic potential (ESP) surfaces, highlighting the electron-deficient formyl group as a site for nucleophilic attack.
  • Compare Fukui indices (ff^-) to predict regioselectivity in substitution reactions. For example, the methyl groups on the pyrazole ring reduce steric hindrance, favoring electrophilic aromatic substitution at the para position .

Q. How can researchers resolve contradictions in spectral data arising from solvent polarity or tautomeric equilibria in solution?

  • Methodology :

  • Use variable-temperature 1^1H NMR (e.g., 25–60°C in DMSO-d6_6) to detect tautomeric shifts in the pyrazole ring.
  • Cross-validate with IR spectroscopy (C=O stretch ~1680–1700 cm1^{-1}) and compare to solid-state data from Raman spectroscopy to distinguish solvent-induced artifacts .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points or NMR shifts may arise from polymorphic forms or residual solvents.
    • Resolution : Perform DSC-TGA to confirm decomposition profiles and PXRD to identify polymorphs. For NMR, use high-resolution instruments (≥500 MHz) and deuterated solvents with minimal water content .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.